molecular formula C18H15FN2O4 B11607108 (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B11607108
M. Wt: 342.3 g/mol
InChI Key: PIDLYUSCXCCDLK-RIYZIHGNSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-fluorobenzylamine with a suitable aldehyde or ketone, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the imidazolidine ring or the benzylidene moiety.

    Substitution: Substitution reactions may occur at the fluorobenzyl or hydroxybenzylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Halogenation or nitration reactions may be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers may study its effects on different cell lines and microorganisms to understand its potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, would be of particular interest.

Industry

Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membranes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-methylbenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

The presence of the fluorine atom in (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets. This could make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H15FN2O4/c1-25-16-7-4-12(9-15(16)22)8-14-17(23)21(18(24)20-14)10-11-2-5-13(19)6-3-11/h2-9,22H,10H2,1H3,(H,20,24)/b14-8+

InChI Key

PIDLYUSCXCCDLK-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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